![molecular formula C15H12F3N3O2 B3972110 N-[(FURAN-2-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B3972110.png)
N-[(FURAN-2-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Descripción general
Descripción
N-[(FURAN-2-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a benzodiazole moiety
Mecanismo De Acción
Target of Action
CBKinase1_001688, also known as N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, CBKinase1_014088, N-(2-furylmethyl)-2-[2-(trifluoromethyl)benzimidazolyl]acetamide, or HMS1700M14, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family consists of serine/threonine kinases that play a central role in signal transduction . They are involved in phosphorylating key regulatory molecules that participate in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This binding can influence the kinase’s activity, potentially altering the phosphorylation of substrate proteins. The phosphorylation status of these proteins can, in turn, influence their activity, localization, and function .
Biochemical Pathways
The CK1 family regulates key signaling pathways critically involved in tumor progression . By interacting with CK1 isoforms, CBKinase1_001688 can potentially influence these pathways.
Result of Action
The molecular and cellular effects of CBKinase1_001688’s action are largely dependent on its interaction with CK1 isoforms. Given the role of CK1 in various cellular processes, the compound could potentially influence cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and signal transduction . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CBKinase1_001688. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the compound’s efficacy. Understanding these environmental influences is crucial for optimizing the use of CBKinase1_001688 as a therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Benzodiazole Formation: The benzodiazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the furan and benzodiazole intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrobenzodiazole derivatives
Substitution: Substituted trifluoromethyl derivatives
Aplicaciones Científicas De Investigación
N-[(FURAN-2-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(FURAN-2-YL)METHYL]-2-[2-(METHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
- **N-[(FURAN-2-YL)METHYL]-2-[2-(CHLORO)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly enhance its chemical stability and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)14-20-11-5-1-2-6-12(11)21(14)9-13(22)19-8-10-4-3-7-23-10/h1-7H,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVURCJJVPHVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


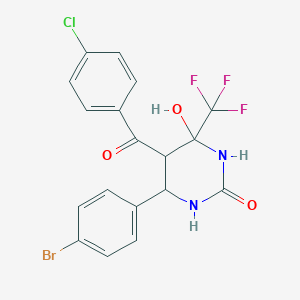
![4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3972041.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972045.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3972055.png)
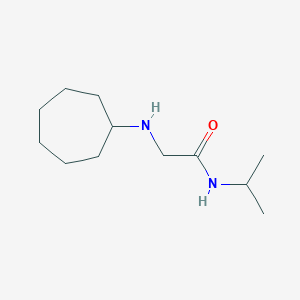
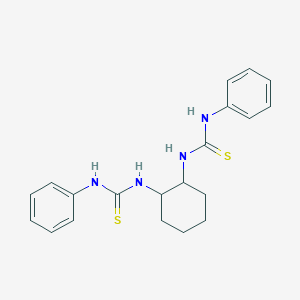
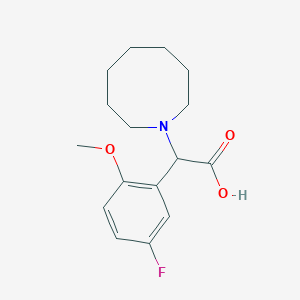
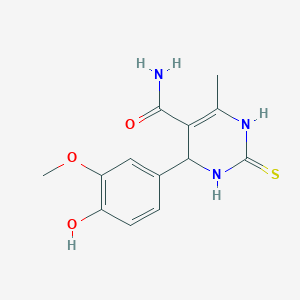
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine;oxalic acid](/img/structure/B3972092.png)
![Oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B3972099.png)
![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)
![1-Acetyl-17-(biphenyl-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B3972116.png)
![1-[1-(3-chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972131.png)
![3,3-Dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one](/img/structure/B3972142.png)
